3-Bromo-4-propoxyphenylacetic Acid
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Overview
Description
3-Bromo-4-propoxyphenylacetic Acid (CAS# 1511318-54-9) is a useful research chemical compound . It has a molecular weight of 273.12 and a molecular formula of C11H13BrO3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string: CCCOC1=C(C=C(C=C1)CC(=O)O)Br . This indicates that the compound contains a bromine atom attached to a phenyl ring, which is further connected to a propoxy group and an acetic acid group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 273.12, a molecular formula of C11H13BrO3, and a XLogP3 value of 2.9, which is a measure of its hydrophobicity .Scientific Research Applications
Metabolic Pathways and Toxicology Studies
- 3-Bromo-4-propoxyphenylacetic acid, closely related to 4-bromo-2,5-dimethoxyphenethylamine (2C-B), is a metabolite resulting from oxidative deamination. This compound, along with other metabolites, is formed during the metabolism of 2C-B in various species, including humans. These studies help in understanding the drug's metabolic pathways and potential toxic effects (Carmo et al., 2005).
Pharmaceutical and Medicinal Chemistry
- The compound has been studied in the context of synthesizing anti-inflammatory agents. It's structurally related to analogues of 2-amino-3-benzoylphenylacetic acid, which have been evaluated for their anti-inflammatory, analgesic, and cyclooxygenase inhibiting activities (Walsh et al., 1984).
Study of Urinary Metabolites
- This compound is identified as a urinary metabolite in rat studies involving 2C-B. Such research is crucial for understanding the excretion and potential impact of this substance in biological systems (Kanamori et al., 2002).
Organic Chemistry and Synthesis
- Research in organic chemistry involves the synthesis of compounds like 3-bromo-3,4-dihydroisocoumarins, where the bromination of styrene-type carboxylic acids is a key step. These compounds serve as building blocks for various biologically significant systems (Chen et al., 2012).
Molecular Recognition Studies
- The bromo derivative of phenylacetic acids, closely related to this compound, is studied for its role in molecular recognition. This research is significant in understanding the interaction of these compounds with other molecular structures (Varughese & Pedireddi, 2006).
Mechanism of Action
Target of Action
Based on its structure, it could potentially interact with enzymes or receptors that have affinity for phenylacetic acid derivatives .
Mode of Action
Phenylacetic acid derivatives often act by binding to their target proteins and modulating their activity .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways “3-Bromo-4-propoxyphenylacetic Acid” might affect. Phenylacetic acid derivatives can be involved in a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
They may be metabolized by the liver and excreted in the urine .
Result of Action
The effects would depend on the specific targets of the compound and how it modulates their activity .
Action Environment
The action, efficacy, and stability of “this compound” could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. Without specific information, it’s difficult to provide a detailed explanation .
Properties
IUPAC Name |
2-(3-bromo-4-propoxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14/h3-4,6H,2,5,7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCSHUSRDLBALT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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